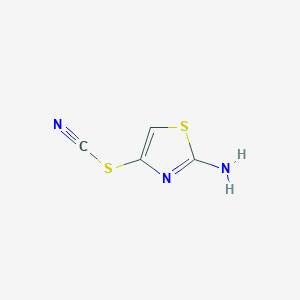
4-Thiocyanatothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiocyanatothiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiocyanate group and the thiazole ring imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanatothiazol-2-amine typically involves the reaction of thiazole derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminothiazole with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Thiocyanatothiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl thiazole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Thiocyanatothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Thiocyanatothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets proteins involved in critical cellular processes, such as enzymes and receptors.
Pathways Involved: The compound can inhibit key signaling pathways, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Thiocyanatothiazol-2-amine can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.
4-Bromothiazol-2-amine: Contains a bromine atom instead of a thiocyanate group, leading to variations in its chemical properties and applications.
Uniqueness: The presence of the thiocyanate group in this compound imparts unique chemical properties, such as enhanced reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
64603-56-1 |
|---|---|
Formule moléculaire |
C4H3N3S2 |
Poids moléculaire |
157.2 g/mol |
Nom IUPAC |
(2-amino-1,3-thiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C4H3N3S2/c5-2-9-3-1-8-4(6)7-3/h1H,(H2,6,7) |
Clé InChI |
JTNVLTHFBKGZID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


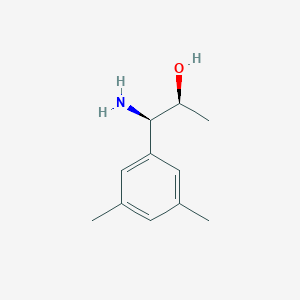
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)

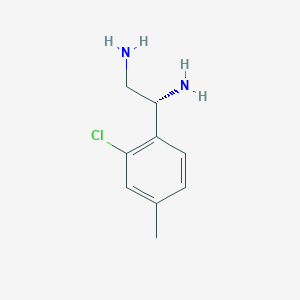

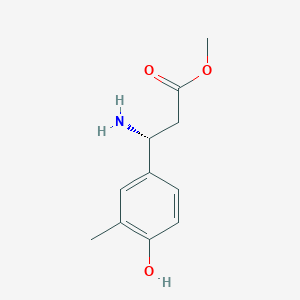
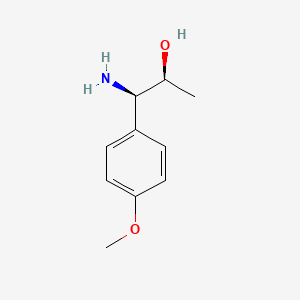
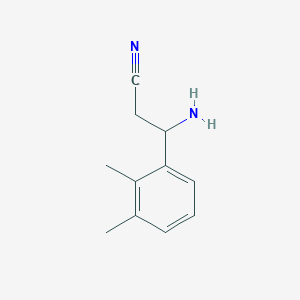
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)

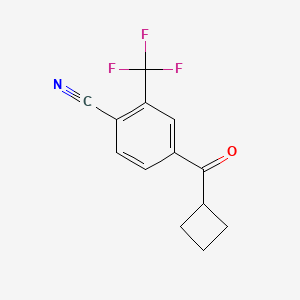
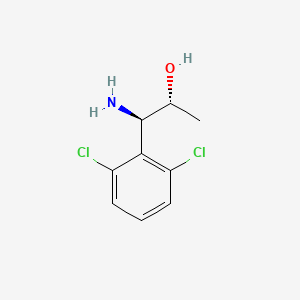

![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
